molecular formula C14H13NS B14272157 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol CAS No. 159022-10-3

2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol

Cat. No.: B14272157
CAS No.: 159022-10-3
M. Wt: 227.33 g/mol
InChI Key: WTWYSRANXIEVQF-UHFFFAOYSA-N
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Description

2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol is an organic compound that features a benzene ring substituted with a thiol group and an imine linkage to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol typically involves the condensation reaction between 4-methylbenzaldehyde and 2-aminothiophenol. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol can undergo oxidation to form disulfides.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiol group.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol involves its interaction with biological molecules through the thiol group, which can form covalent bonds with proteins and enzymes. The imine linkage may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(4-Methoxyphenyl)methylidene]amino}benzene-1-thiol
  • 2-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-thiol

Uniqueness

2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol is unique due to the presence of the 4-methylphenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.

Properties

CAS No.

159022-10-3

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

2-[(4-methylphenyl)methylideneamino]benzenethiol

InChI

InChI=1S/C14H13NS/c1-11-6-8-12(9-7-11)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3

InChI Key

WTWYSRANXIEVQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=CC=CC=C2S

Origin of Product

United States

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